Methyl 3-[2-(chlorosulfonyl)-4,5-dimethoxyphenyl]propanoate
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Overview
Description
Methyl 3-[2-(chlorosulfonyl)-4,5-dimethoxyphenyl]propanoate is an organic compound with the molecular formula C12H15ClO6S It is a derivative of propanoic acid and features a chlorosulfonyl group attached to a dimethoxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[2-(chlorosulfonyl)-4,5-dimethoxyphenyl]propanoate typically involves the esterification of 3-[2-(chlorosulfonyl)-4,5-dimethoxyphenyl]propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for the addition of reagents and removal of by-products can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[2-(chlorosulfonyl)-4,5-dimethoxyphenyl]propanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the chlorosulfonyl group to a sulfonamide or a thiol.
Substitution: Nucleophilic substitution reactions can replace the chlorosulfonyl group with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or ethanol (C2H5OH) can be used under basic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Sulfonamides or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[2-(chlorosulfonyl)-4,5-dimethoxyphenyl]propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-[2-(chlorosulfonyl)-4,5-dimethoxyphenyl]propanoate involves its interaction with various molecular targets. The chlorosulfonyl group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds and subsequent modification of the target molecule. This can result in the inhibition of enzyme activity or alteration of protein function, which is useful in biochemical studies and drug development.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(chlorosulfonyl)propanoate
- Methyl 3-(methanesulfonyl)propanoate
- Methyl 3-(trifluoromethanesulfonyl)propanoate
Uniqueness
Methyl 3-[2-(chlorosulfonyl)-4,5-dimethoxyphenyl]propanoate is unique due to the presence of the dimethoxyphenyl ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature allows for specific interactions with biological targets and enhances its utility in various research applications.
Biological Activity
Methyl 3-[2-(chlorosulfonyl)-4,5-dimethoxyphenyl]propanoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by a methyl ester, a propanoate backbone, and a chlorosulfonyl group attached to a dimethoxy-substituted phenyl ring, suggests various avenues for therapeutic applications, particularly in anti-inflammatory and anticancer domains.
- Molecular Formula : C₁₂H₁₅ClO₆S
- Molecular Weight : Approximately 322.76 g/mol
- Functional Groups : Methyl ester, propanoate, chlorosulfonyl, dimethoxyphenyl
The chlorosulfonyl group is particularly noteworthy as it can participate in nucleophilic substitution reactions, allowing the compound to act as an electrophile in various chemical transformations. This reactivity is crucial for its biological interactions.
Anticancer Potential
Preliminary studies indicate that this compound may exhibit significant anticancer properties. The presence of the chlorosulfonyl group allows for interactions with biological macromolecules, potentially inhibiting enzymes involved in cancer progression. Compounds with similar structures have shown promise in inhibiting specific cancer-related pathways, suggesting that this compound could have comparable effects.
Anti-inflammatory Activity
The compound's structure also hints at potential anti-inflammatory activity. Similar compounds have been documented to inhibit inflammatory pathways through enzyme modulation. Research indicates that the chlorosulfonyl group can modify proteins and enzymes by forming covalent bonds with nucleophilic sites, which may lead to alterations in enzyme activity and subsequent anti-inflammatory effects.
The mechanism by which this compound exerts its biological effects likely involves:
- Covalent Bond Formation : Interaction with nucleophilic sites on proteins and enzymes.
- Enzyme Inhibition : Modifying the activity of enzymes involved in cancer and inflammation.
- Metabolic Activation : Similar compounds undergo metabolic activation processes that enhance their biological efficacy .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Ethyl 3-(chlorosulfonyl)propanoate | Lacks dimethoxyphenyl ring | Simpler structure; less biological activity |
Methyl 3-(chlorosulfonyl)phenylpropionate | Similar functional groups | Different carbon chain length; less complex |
Methyl 2-(2-(chlorosulfonyl)-4,5-dimethoxyphenyl)acetate | Similar dimethoxy substitution | Different ester type; potential for different reactivity |
Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate | Hydroxy group instead of chlorosulfonyl | Different mechanism of action in biological studies |
Methyl 3-(4-chlorophenyl)sulfonamide | Contains sulfonamide instead of ester | Different pharmacological profile |
Uniqueness : The combination of the chlorosulfonyl group and the dimethoxy-substituted phenyl ring distinguishes this compound from simpler analogs, potentially offering unique therapeutic applications not found in other compounds.
Case Studies and Research Findings
- In Vitro Studies : Preliminary investigations into the compound's effect on cancer cell lines have shown promising results in inhibiting cell proliferation and inducing apoptosis. Further studies are needed to confirm these findings and elucidate the underlying mechanisms.
- Enzyme Interaction Studies : Research has demonstrated that this compound can interact with specific enzymes involved in inflammatory pathways. These interactions may lead to significant alterations in enzyme kinetics and function.
- Toxicological Assessments : Initial toxicity assessments suggest that while the compound exhibits biological activity, its safety profile requires thorough investigation before clinical applications can be pursued .
Properties
Molecular Formula |
C12H15ClO6S |
---|---|
Molecular Weight |
322.76 g/mol |
IUPAC Name |
methyl 3-(2-chlorosulfonyl-4,5-dimethoxyphenyl)propanoate |
InChI |
InChI=1S/C12H15ClO6S/c1-17-9-6-8(4-5-12(14)19-3)11(20(13,15)16)7-10(9)18-2/h6-7H,4-5H2,1-3H3 |
InChI Key |
ZYBDJNAXFPCNRG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)CCC(=O)OC)S(=O)(=O)Cl)OC |
Origin of Product |
United States |
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